REACTION_SMILES
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[CH3:11][C:12]1([CH3:24])[O:13][B:14]([c:19]2[cH:20][n:21][nH:22][cH:23]2)[O:15][C:16]1([CH3:17])[CH3:18].[CH3:1][S:2]([O:3][CH:6]1[CH2:7][O:8][CH2:9][CH2:10]1)(=[O:4])=[O:5].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[H-:25].[Na+:26]>>[CH:6]1([n:22]2[n:21][cH:20][c:19]([B:14]3[O:13][C:12]([CH3:11])([CH3:24])[C:16]([CH3:17])([CH3:18])[O:15]3)[cH:23]2)[CH2:7][O:8][CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2cn[nH]c2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OC1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC1(C)OB(c2cnn(C3CCOC3)c2)OC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |